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Compound of Interest

Compound Name: 5-Hydroxy-6-nitronicotinic acid

Cat. No.: B121306 Get Quote

This technical guide provides a comprehensive overview of the anticipated spectroscopic

characteristics of 5-Hydroxy-6-nitronicotinic acid. Designed for researchers, scientists, and

professionals in drug development, this document delves into the theoretical underpinnings and

practical considerations for the spectroscopic analysis of this molecule, even in the absence of

extensive publicly available experimental data. By leveraging established principles of

spectroscopy and data from analogous structures, we can construct a robust predictive

framework for its characterization.

Molecular Structure and its Spectroscopic
Implications
5-Hydroxy-6-nitronicotinic acid presents a unique electronic environment due to the interplay

of electron-donating (-OH) and electron-withdrawing (-NO2, -COOH) groups on the pyridine

ring. This substitution pattern profoundly influences the molecule's spectroscopic signatures in

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), making a

thorough understanding of these effects paramount for accurate data interpretation.

Predicted Spectroscopic Data
While direct experimental data for 5-Hydroxy-6-nitronicotinic acid is not widely published, we

can predict its spectral features based on the analysis of structurally similar compounds and

established spectroscopic principles.
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Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in
DMSO-d₆

Proton
Predicted Chemical Shift
(ppm)

Rationale

H-2 ~8.5 - 8.8

Deshielded by the adjacent

nitrogen and the electron-

withdrawing nitro group.

H-4 ~7.8 - 8.1

Influenced by the resonance

effects of the hydroxyl and

nitro groups.

-COOH ~13.0 - 14.0
Highly deshielded acidic

proton, typically broad.

-OH ~10.0 - 11.0

Phenolic proton, chemical shift

can be variable and

concentration-dependent.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in
DMSO-d₆
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Carbon
Predicted Chemical Shift
(ppm)

Rationale

C-2 ~150 - 155

Affected by the adjacent

nitrogen and deshielding from

the nitro group.

C-3 ~125 - 130
Location of the carboxylic acid

group.

C-4 ~120 - 125

Shielded by the hydroxyl

group's electron-donating

effect.

C-5 ~155 - 160
Attached to the electron-

donating hydroxyl group.

C-6 ~140 - 145
Attached to the electron-

withdrawing nitro group.

-COOH ~165 - 170
Typical chemical shift for a

carboxylic acid carbon.

Table 3: Key Predicted IR Absorption Bands
Functional Group

Predicted Wavenumber
(cm⁻¹)

Vibration Mode

O-H (Carboxylic Acid) 3300 - 2500 (broad) Stretching

O-H (Phenolic) 3600 - 3200 Stretching

C=O (Carboxylic Acid) 1710 - 1680 Stretching

N-O (Nitro Group) 1550 - 1500 and 1350 - 1300
Asymmetric and Symmetric

Stretching

C=N, C=C (Aromatic) 1600 - 1450 Ring Stretching

Mass Spectrometry (MS)
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Molecular Ion (M⁺): The expected molecular weight of 5-Hydroxy-6-nitronicotinic acid
(C₆H₄N₂O₅) is approximately 184.01 g/mol . In high-resolution mass spectrometry (HRMS),

this would be observed with high accuracy.

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of

CO₂ (44 Da) from the carboxylic acid, loss of NO₂ (46 Da), and loss of H₂O (18 Da).

Experimental Protocols for Spectroscopic Analysis
To ensure the acquisition of high-quality data, the following validated protocols are

recommended. These methodologies are designed to be self-validating by incorporating

internal standards and appropriate sample preparation techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation:

Accurately weigh 5-10 mg of 5-Hydroxy-6-nitronicotinic acid.

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

DMSO is chosen for its ability to dissolve polar compounds and to allow for the

observation of exchangeable protons (-OH, -COOH).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Use a 400 MHz (or higher) NMR spectrometer.

Tune and shim the instrument to ensure optimal magnetic field homogeneity.

¹H NMR Acquisition:
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Acquire a standard one-dimensional ¹H spectrum.

Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: 1024 scans, relaxation delay of 2-5 seconds, spectral width of 220

ppm.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase and baseline correct the spectra.

Integrate the ¹H signals and reference the spectra to TMS.

Diagram 1: NMR Experimental Workflow
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Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such

as methanol or acetonitrile.

Instrumentation (Electrospray Ionization - ESI):

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI

source. ESI is chosen for its soft ionization, which is likely to keep the molecule intact.

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure,

drying gas temperature) for the compound.

Data Acquisition:

Acquire data in both positive and negative ion modes to determine which provides a better

signal for the [M+H]⁺ or [M-H]⁻ ion.

Perform a full scan MS experiment over a mass range of m/z 50-500.

For fragmentation analysis, perform a tandem MS (MS/MS) experiment by isolating the

molecular ion and subjecting it to collision-induced dissociation (CID).

Data Analysis:

Determine the accurate mass of the molecular ion and compare it to the theoretical mass

to confirm the elemental composition.

Analyze the MS/MS spectrum to identify the fragmentation patterns and propose fragment

structures.

Diagram 3: ESI-MS/MS Logical Flow
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To cite this document: BenchChem. [Navigating the Spectroscopic Landscape of 5-Hydroxy-
6-nitronicotinic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b121306#spectroscopic-data-nmr-ir-ms-for-5-hydroxy-
6-nitronicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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